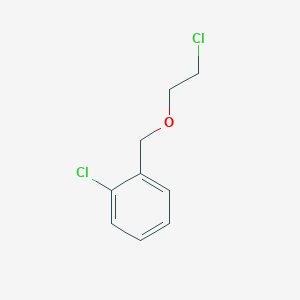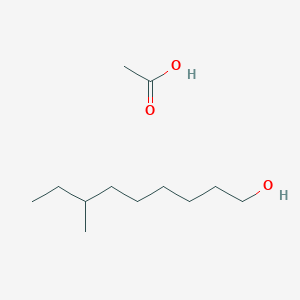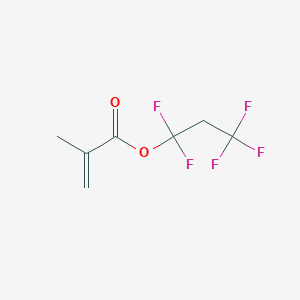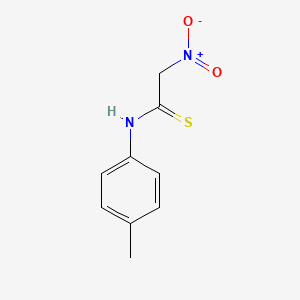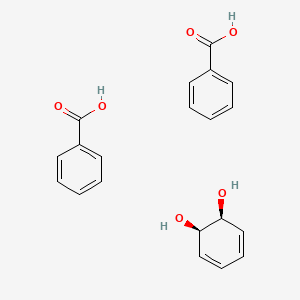![molecular formula C10H12N2O8 B14415235 2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) CAS No. 83257-94-7](/img/structure/B14415235.png)
2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) is a chemical compound characterized by its unique structure, which includes two nitro groups attached to a phenylene ring, connected via ether linkages to ethan-1-ol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) typically involves the nitration of a phenylene derivative followed by etherification with ethan-1-ol. The reaction conditions often require the use of strong acids, such as sulfuric acid, to facilitate the nitration process. The etherification step may involve the use of catalysts to promote the formation of the ether bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the activity of target molecules. The ether linkages provide structural stability, allowing the compound to interact with various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
- 2,2’-[(5,5’- (1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides
Uniqueness
2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) is unique due to the presence of both nitro groups and ether linkages, which confer distinct chemical reactivity and stability. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
83257-94-7 |
|---|---|
Molekularformel |
C10H12N2O8 |
Molekulargewicht |
288.21 g/mol |
IUPAC-Name |
2-[2-(2-hydroxyethoxy)-3,5-dinitrophenoxy]ethanol |
InChI |
InChI=1S/C10H12N2O8/c13-1-3-19-9-6-7(11(15)16)5-8(12(17)18)10(9)20-4-2-14/h5-6,13-14H,1-4H2 |
InChI-Schlüssel |
KAPNPRDCACYGSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OCCO)OCCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
silane](/img/structure/B14415168.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
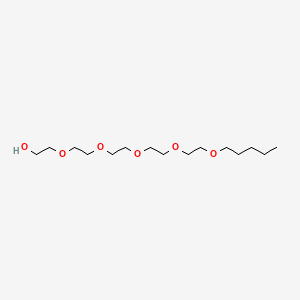
![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)

silane](/img/structure/B14415188.png)
![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)
